molecular formula C7H11ClN2O B1374787 (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride CAS No. 1416354-93-2

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Cat. No.: B1374787
CAS No.: 1416354-93-2
M. Wt: 174.63 g/mol
InChI Key: PMVFSIPPTOOMTI-OGFXRTJISA-N
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Description

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reduction of benzyl oxime ethers using catalytic amounts of stable spiroborate ester. The process begins with the preparation of (E)-1-pyridin-3-yl-ethanone oxime, which is then reduced to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic enantioselective reductions. These methods are optimized for high yield and enantioselectivity, ensuring the production of the (S)-enantiomer in significant quantities .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce primary amines .

Scientific Research Applications

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific chiral configuration, which can result in unique biological activities and interactions compared to its racemic or other enantiomeric counterparts .

Properties

IUPAC Name

(1S)-2-amino-1-pyridin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFSIPPTOOMTI-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416354-93-2
Record name 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416354-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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